molecular formula C8H12N2O3 B3395916 Barbital CAS No. 57-44-3

Barbital

Cat. No.: B3395916
CAS No.: 57-44-3
M. Wt: 184.19 g/mol
InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barbital, also known as diethylbarbituric acid, is a barbiturate derivative that was first synthesized in 1902 by German chemists Emil Fischer and Joseph von Mering. It was marketed under the brand names Veronal for the pure acid and Medinal for the sodium salt. This compound was the first commercially available barbiturate and was used as a hypnotic and sedative from 1903 until the mid-1950s .

Chemical Reactions Analysis

Barbital undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Historical Context

Barbital was synthesized in 1881 and introduced to medicine in 1904. It was one of the first barbiturates developed and served as a prototype for subsequent derivatives. Over the years, more than 2,500 barbiturate derivatives have been synthesized, with about 50 being used clinically . Despite its decline in use for sedation due to safety concerns, this compound remains significant in research and specific medical contexts.

Pharmacological Applications

  • Sedative and Hypnotic Use : Historically, this compound was primarily used as a sedative-hypnotic agent for treating insomnia and anxiety disorders. It acts as a central nervous system depressant by enhancing the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .
  • Veterinary Medicine : this compound is utilized in veterinary practices as a sedative for animals undergoing surgical procedures or requiring restraint .
  • Research Applications :
    • Neuroscience Studies : this compound has been employed in various animal studies to investigate its effects on brain function and structure. Chronic administration has shown significant alterations in brain weight and cholinergic mechanisms, indicating its potential impact on neurological health .
    • Polymorphism Research : Studies on the crystal forms of this compound (polymorphs) have provided insights into its thermodynamic stability and crystallographic properties, which are essential for understanding its behavior in pharmaceutical formulations .

Case Studies

  • Chronic Administration Effects : Research has demonstrated that chronic treatment with this compound can lead to functional tolerance and physical dependence in animal models. One study reported a 10% reduction in brain weight after 30 weeks of treatment, highlighting potential neurotoxic effects associated with long-term use .
  • Polymorphic Behavior : Investigations into the polymorphic forms of this compound have revealed that different solid-state forms exhibit distinct stability profiles and solubility characteristics, which are crucial for drug formulation and efficacy .

Current Status and Future Directions

While this compound's use as a sedative has diminished significantly due to safety concerns related to dependence and overdose, it continues to be relevant in specific therapeutic contexts such as veterinary medicine and scientific research. The development of new derivatives and formulations may revitalize interest in this compound-related compounds for targeted therapeutic applications.

Mechanism of Action

Barbital exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at its receptor. This binding decreases input resistance, depresses burst and tonic firing, and increases burst duration and mean conductance at individual chloride channels. This results in increased amplitude and decay time of inhibitory postsynaptic currents . Additionally, this compound can block the AMPA receptor, a subtype of glutamate receptor, and bind to neuronal nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Barbital is part of the barbiturate class of compounds, which includes other derivatives such as phenothis compound, amothis compound, and secothis compound. Compared to these compounds, this compound has a longer duration of action and was one of the first barbiturates to be used clinically .

This compound’s uniqueness lies in its historical significance as the first commercially available barbiturate and its long-acting properties .

Biological Activity

Barbital, chemically known as diethylbarbituric acid, is a member of the barbiturate class of drugs that has been utilized primarily for its sedative and hypnotic properties. Since its introduction in the early 20th century, this compound has been extensively studied for its biological activities, including its effects on the central nervous system (CNS), antimicrobial properties, and potential toxicological implications.

This compound is characterized by its pyrimidine structure, which plays a crucial role in its biological activity. The compound acts as a positive allosteric modulator of the GABAA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the brain. This mechanism results in sedative effects, making it effective for inducing sleep and managing anxiety disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sodium barbitone (the sodium salt of this compound) and its metal chelates. For instance, research has shown that sodium barbitone exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it has shown antifungal activity against species such as Aspergillus flavus and Candida albicans.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of sodium barbitone compared to standard antibiotics:

Microorganism Sodium Barbitone Ampicillin Amphotericin B
Staphylococcus aureusModerateHighN/A
Escherichia coliLowHighN/A
Aspergillus flavusModerateN/AHigh
Candida albicansModerateN/AHigh

This data indicates that while sodium barbitone has some antimicrobial properties, it is generally less effective than conventional antibiotics .

Case Studies on Toxicity and Effects

This compound's potential for toxicity has been documented in various case studies. One notable case involved a patient exhibiting symptoms consistent with barbiturate automatism, characterized by impaired cognitive function without evidence of intentional overdose or chronic intoxication. This case highlights the complex interactions between this compound and neurological functions, suggesting that even therapeutic doses can lead to significant cognitive impairment under certain conditions .

Another study reported a fatal incident involving multiple barbiturate overdoses, emphasizing the additive effects when combined with other psychotropic drugs. Toxicological analysis revealed high levels of this compound in postmortem samples, reinforcing concerns about its safety profile when used in conjunction with other substances .

Q & A

Basic Research Questions

Q. What are the key structural features of barbital that determine its pharmacological activity?

this compound's structure comprises a pyrimidine ring fused to a barbituric acid moiety, with two ethyl groups at the C5 position. These features are critical for its sedative-hypnotic activity, as the pyrimidine ring facilitates hydrogen bonding with neural receptors (e.g., GABAA), while the ethyl groups influence lipid solubility and duration of action . Crystallographic studies reveal NH···O=C hydrogen bonds in its polymorphic forms, which stabilize its conformation and affect bioavailability .

Q. How is this compound synthesized in laboratory settings?

this compound is synthesized via condensation of diethyl malonate with urea in the presence of sodium ethoxide, followed by acidification to precipitate the product. Modifications to substituents (e.g., alkyl groups at C5) are achieved by varying the malonate derivative. Purification involves recrystallization from ethanol/water mixtures to isolate high-purity crystals .

Q. What are the primary pharmacological applications of this compound in experimental research?

this compound is used to study central nervous system (CNS) depression mechanisms, particularly GABAergic neurotransduction. It serves as a reference compound in epilepsy models (e.g., maximal electroshock tests) and as a tool to investigate renal carcinogenesis due to its tumor-promoting properties in rodent studies .

Advanced Research Questions

Q. How do structural modifications to this compound influence its pharmacokinetic and pharmacodynamic properties?

Substituent modifications at C5 (e.g., replacing ethyl with phenyl groups) increase lipid solubility, enhancing brain penetration but shortening duration. Adding sulfur at C2 (e.g., thiopental) accelerates onset but reduces stability. Methodologically, structure-activity relationship (SAR) studies use in vitro receptor binding assays (e.g., GABAA fluorescence polarization) and in vivo pharmacokinetic profiling in rodents .

Q. What methodological approaches are used to analyze this compound's polymorphic forms and their thermodynamic stability?

Polymorphs (I0, III, IV, V) are characterized via X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR. Thermodynamic stability is mapped using energy/temperature diagrams, revealing enantiotropic (I0/III/V) and monotropic (IV) relationships. IR spectroscopy identifies N–H···O=C hydrogen-bonding motifs, critical for predicting dissolution rates .

Q. What experimental models study this compound's hepatic disposition and tissue binding kinetics?

The isolated perfused rat liver model with protein-free Krebs buffer is used to quantify hepatic distribution. Bolus injections of radiolabeled [<sup>14</sup>C]this compound and [<sup>3</sup>H]water measure mean transit times. Axial dispersion modeling (DN = 0.35) confirms tissue binding inversely correlates with this compound concentration, independent of hepatic blood flow .

Q. How does molecular imprinting technology enhance selective detection of this compound in analytical chemistry?

this compound-imprinted polymers (MIPs) are synthesized using 2-vinyl-4,6-diamino-1,3,5-triazine as a functional monomer. Precipitation polymerization yields microspheres (1.45 µm) with high selectivity (Kd = 30.69 mg/L). Scatchard plots and competitive adsorption assays validate specificity against analogs like pentothis compound .

Q. What mechanisms underlie this compound's role as a tumor promoter in renal carcinogenesis models?

In Tsc2 mutant rats, sodium this compound accelerates renal tumorigenesis by promoting progression of preneoplastic lesions. Mechanistically, it inhibits creatine kinase (CK) via competitive binding with creatine (Ki = 0.02M), disrupting cellular energy homeostasis. Chronic exposure models use dietary administration (500–4000 ppm) over 10 weeks .

Q. How does co-administration with probenecid affect this compound's blood-brain barrier (BBB) penetration?

Probenecid (100 mg/kg) inhibits organic acid transporters, increasing this compound's brain concentration by 30% in rats. Intravenous infusion (150 mg/kg) with EEG monitoring shows reduced induction time (loss of righting reflex) from 15±2 min to 10±3 min. Serum this compound levels remain unchanged, confirming BBB-specific modulation .

Q. What are the implications of this compound's interaction with creatine kinase for energy metabolism studies?

this compound reversibly inhibits rabbit-muscle CK (IC50 = 25 mM) by competing with creatine at the active site. Kinetic modeling (slow-binding inhibition, kinact = 0.15 min<sup>−1</sup>) is applied to study ATP/ADP imbalance in myopathies. Dilution assays confirm reversibility, supporting its use in acute metabolic perturbation studies .

Q. How do pharmacokinetic interactions, such as with disulfiram, alter this compound's activity and elimination?

Disulfiram inhibits cytochrome P450 and renal excretion pathways, increasing this compound's half-life from 8±1 hr to 14±2 hr in rats. Brain concentrations rise by 40%, prolonging sedation (sleeping time increases from 120±15 min to 190±20 min). Urinary excretion assays show 50% reduction in clearance .

Q. What experimental paradigms investigate tolerance and withdrawal effects following chronic this compound administration?

Rats consuming this compound (200 mg/kg/day for 42 weeks) develop tolerance (hexothis compound threshold increased by 2.5×). Withdrawal studies monitor weight loss (15–20%), hyperhydration, and biphasic tolerance peaks (3 days and 3 weeks post-cessation). Hexothis compound challenge tests quantify CNS hyperexcitability .

Properties

IUPAC Name

5,5-diethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022643
Record name Barbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57-44-3
Record name Barbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbital [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name barbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name barbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Barbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(41.2g sodium barbital in one liter of distilled water)
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium Barbitone was made up to a final concentration of 0.07M together with 0.1% (w/v) sodium azide. The pH of this solution was adjusted to 8.4 with concentrated hydrochloric acid before making up to the final volume.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.